3-Amino-3-methylindolin-2-one
Description
3-Amino-3-methylindolin-2-one is a substituted indolin-2-one derivative characterized by an amino group and a methyl group at the 3-position of the indole ring. Indolin-2-one derivatives are widely studied for their diverse pharmacological activities, including antitumor, antimicrobial, and antioxidant properties. This compound’s structural framework allows for interactions with biological targets, such as kinases and enzymes, making it a candidate for therapeutic development.
Properties
Molecular Formula |
C9H10N2O |
|---|---|
Molecular Weight |
162.19 g/mol |
IUPAC Name |
3-amino-3-methyl-1H-indol-2-one |
InChI |
InChI=1S/C9H10N2O/c1-9(10)6-4-2-3-5-7(6)11-8(9)12/h2-5H,10H2,1H3,(H,11,12) |
InChI Key |
XUFMKAUTDNWVRR-UHFFFAOYSA-N |
SMILES |
CC1(C2=CC=CC=C2NC1=O)N |
Canonical SMILES |
CC1(C2=CC=CC=C2NC1=O)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Indolin-2-one Derivatives
Key Structural Variations :
- 3-Amino-3-methylindolin-2-one features a 3-amino group and a 3-methyl group, contributing to hydrogen bonding and lipophilicity.
- 3-Amino-5-chloroindolin-2-one hydrochloride (): Substitution at the 5-position with chlorine enhances electronic effects and may improve solubility via the hydrochloride salt.
- 3-(Naphthalen-1-ylimino)indolin-2-one (): Aromatic naphthyl substitution at the 3-position introduces π-π stacking interactions, enhancing antimicrobial activity .
Physicochemical Properties
*Calculated based on molecular formula.
Crystallographic and Analytical Insights
- Crystallography : SHELX software () is widely used for structural determination of indolin-2-one derivatives. For example, compound 1a () crystallizes in an orthorhombic system (space group P212121), with bond lengths and angles consistent with planar indole cores .
- Analytical Methods: UPLC protocols for 3-(naphthalen-1-ylimino)indolin-2-one () achieve precision with %CV <1.246%, suggesting applicability for quality control of related compounds .
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